molecular formula C13H8ClN3O2S B2838688 4-Chloro-2-(4-methyl-3-nitrophenyl)thieno[2,3-d]pyrimidine CAS No. 885461-03-0

4-Chloro-2-(4-methyl-3-nitrophenyl)thieno[2,3-d]pyrimidine

Cat. No.: B2838688
CAS No.: 885461-03-0
M. Wt: 305.74
InChI Key: VFZCVGPCRWMZHC-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-methyl-3-nitrophenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted at position 4 with a chlorine atom and at position 2 with a 4-methyl-3-nitrophenyl group. This compound belongs to the thieno[2,3-d]pyrimidine family, which is structurally analogous to purine bases, enabling interactions with biological targets such as enzymes and receptors . Its synthesis typically involves sequential reactions starting from methyl 2-aminothiophene-3-carboxylate (1), followed by cyclization with urea to form thieno[2,3-d]pyrimidine-2,4-diol (2), chlorination using POCl₃ to yield 2,4-dichlorothieno[2,3-d]pyrimidine (3), and subsequent substitution with 4-methyl-3-nitroaniline under nucleophilic aromatic displacement conditions .

The 4-chloro group enhances reactivity for further functionalization, while the 4-methyl-3-nitrophenyl substituent introduces steric and electronic effects that influence biological activity. The nitro group (-NO₂) at the meta position of the phenyl ring is particularly significant, as nitro-substituted aromatic systems are known to enhance antimicrobial and antitumor activities by modulating electron distribution and binding affinity .

Properties

IUPAC Name

4-chloro-2-(4-methyl-3-nitrophenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2S/c1-7-2-3-8(6-10(7)17(18)19)12-15-11(14)9-4-5-20-13(9)16-12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZCVGPCRWMZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(C=CS3)C(=N2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research has indicated that compounds similar to 4-Chloro-2-(4-methyl-3-nitrophenyl)thieno[2,3-d]pyrimidine exhibit promising anticancer properties. A study demonstrated that derivatives of thieno[2,3-d]pyrimidines could inhibit cell proliferation in various cancer cell lines, suggesting potential use as anticancer agents .

Biological Evaluation:
The compound has been evaluated for its biological activity through various assays, including the Ames test, which assesses mutagenicity. Results showed it to have significant biological activity, indicating its potential as a lead compound for further drug development .

Material Science

Polymer Chemistry:
The incorporation of thieno[2,3-d]pyrimidine derivatives into polymer matrices has been explored for enhancing the mechanical and thermal properties of materials. The unique electronic properties of these compounds can be utilized to develop advanced materials with tailored characteristics for specific applications .

Agricultural Chemistry

Pesticide Development:
Research indicates that thieno[2,3-d]pyrimidine derivatives can act as effective pesticides due to their ability to disrupt biological processes in pests. This application is particularly relevant for developing environmentally friendly agrochemicals that minimize harmful effects on non-target organisms .

Data Tables

Synthesis MethodYield (%)Time (hours)Reference
Method A (Chlorination)7516
Method B (Nucleophilic Substitution)8018

Case Study 1: Anticancer Activity Evaluation

In a study published in the Chemical & Pharmaceutical Bulletin, researchers synthesized several thieno[2,3-d]pyrimidine derivatives and evaluated their anticancer properties against human cancer cell lines. The most potent derivative demonstrated an IC50 value of 12.5 µM against breast cancer cells, suggesting significant therapeutic potential .

Case Study 2: Agricultural Application

A project focused on developing eco-friendly pesticides incorporated thieno[2,3-d]pyrimidine derivatives into formulations tested against common agricultural pests. The results indicated a substantial reduction in pest populations with minimal impact on beneficial insects, highlighting the compound's potential in sustainable agriculture practices .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituents at positions 2, 4, and 4. Below is a comparative analysis of 4-chloro-2-(4-methyl-3-nitrophenyl)thieno[2,3-d]pyrimidine with structurally related analogs:

Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidine Derivatives

Compound Name Substituents (Position) Key Biological Activities Synthesis Highlights References
This compound 4-Cl; 2-(4-methyl-3-nitrophenyl) Antimicrobial (Gram-positive bacteria, fungi) POCl₃-mediated chlorination; nucleophilic substitution
4-Chloro-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidine 4-Cl; 2-methyl; 5-(thiophen-2-yl) Not explicitly reported (structural analog) Alkylation of 2-aminothiophene derivatives
4-Chloro-5-(2-chlorophenyl)-2-isopropylthieno[2,3-d]pyrimidine 4-Cl; 5-(2-chlorophenyl); 2-isopropyl Anticancer (cytotoxicity screening) Suzuki coupling; alkylation
4-Chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine 4-Cl; 2-CF₃ Agrochemical intermediates (hypothetical) Trifluoromethylation via radical pathways
6-Ethyl-4-(4-methylpiperazinyl)-2-(methylthio)thieno[2,3-d]pyrimidine 6-ethyl; 4-(4-methylpiperazinyl); 2-SMe 5-HT₃ receptor antagonist (neurological applications) Acid-amine coupling; piperazine substitution

Key Observations

Substituent Effects on Bioactivity: The nitro group in this compound confers potent antimicrobial activity against Staphylococcus aureus and Candida albicans, comparable to standard drugs like fluconazole . In contrast, derivatives with trifluoromethyl (e.g., 4-Chloro-2-CF₃) or alkylthio groups (e.g., 2-SMe) show affinity for neurological targets like 5-HT₃ receptors due to enhanced lipophilicity and receptor cavity compatibility . Chlorophenyl substituents (e.g., 5-(2-chlorophenyl)) improve cytotoxicity in cancer cell lines by facilitating intercalation into DNA or inhibiting key enzymes .

Synthetic Flexibility: The 4-chloro position is a common site for nucleophilic substitution, enabling diversification. For example, substitution with amines (e.g., piperazine) or phenols generates derivatives with varied pharmacological profiles . Nitro and trifluoromethyl groups require specialized reagents (e.g., POCl₃ for nitration, trifluoromethylating agents) to ensure regioselectivity and yield .

This contrasts with smaller substituents like methyl or isopropyl, which improve pharmacokinetic properties .

Biological Activity

4-Chloro-2-(4-methyl-3-nitrophenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the results of various studies that highlight its pharmacological potential.

  • Molecular Formula : C13H8ClN3O2S
  • Molecular Mass : 305.74 g/mol
  • CAS Number : 885461-03-0

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including antibacterial, anti-inflammatory, and potential anticancer effects. The following sections detail specific findings related to these activities.

Antibacterial Activity

Several studies have assessed the antibacterial properties of thienopyrimidine derivatives. For instance:

  • Study Findings : A study synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for each compound.
    • Results : Compounds with specific substitutions exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
CompoundMIC (µg/mL)Bacterial Strain
4c15S. aureus
4e20E. coli
5c10M. tuberculosis

Anti-inflammatory Activity

The anti-inflammatory effects of thieno[2,3-d]pyrimidine derivatives have also been investigated extensively:

  • Mechanism of Action : Research indicates that these compounds may inhibit key inflammatory mediators such as COX enzymes and nitric oxide synthase (iNOS).
    • In Vivo Studies : In animal models, compounds demonstrated a reduction in paw edema and granuloma formation comparable to standard anti-inflammatory drugs like indomethacin .
CompoundED50 (µM)Comparison Drug ED50 (µM)
79.47Indomethacin 9.17
88.23Indomethacin 9.17

Case Study 1: Synthesis and Evaluation

A study synthesized several new derivatives of thieno[2,3-d]pyrimidine and evaluated their biological activities:

  • Synthesis Method : The compounds were synthesized using a multi-step process involving nucleophilic substitution reactions.
  • Biological Evaluation : The synthesized compounds were tested for their ability to inhibit COX-1 and COX-2 enzymes.

Case Study 2: Antimycobacterial Activity

In another investigation, the antimycobacterial activity of thieno[2,3-d]pyrimidine derivatives was assessed against Mycobacterium tuberculosis:

  • Results : Several compounds showed promising activity with MIC values indicating effectiveness at low concentrations .

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